3-Methyl-4-methylsulfinylphenol
Overview
Description
3-Methyl-4-methylsulfinylphenol is an organic compound with the molecular formula C8H10O2S. It is known for its unique structural features, which include a phenol group substituted with a methyl group and a methylsulfinyl group. This compound is found naturally in various plants, including garlic and onions, and is recognized for its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-methylsulfinylphenol typically involves the sulfoxidation of 3-methyl-4-methylthiophenol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-methylsulfinylphenol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: 3-Methyl-4-methylsulfonylphenol.
Reduction: 3-Methyl-4-methylthiophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-methylsulfinylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The biological activity of 3-Methyl-4-methylsulfinylphenol is attributed to its ability to interact with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
3-Methyl-4-methylthiophenol: The precursor in the synthesis of 3-Methyl-4-methylsulfinylphenol.
3-Methyl-4-methylsulfonylphenol: The oxidized form of this compound.
4-Methylsulfinyl-3-methylphenol: A structural isomer with similar properties.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a methylsulfinyl group on the phenol ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-methylsulfinylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBELWMXKXATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931097 | |
Record name | 4-(Methanesulfinyl)-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-28-3 | |
Record name | 3-Methyl-4-(methylsulfinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14143-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-methyl-4-(methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methanesulfinyl)-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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